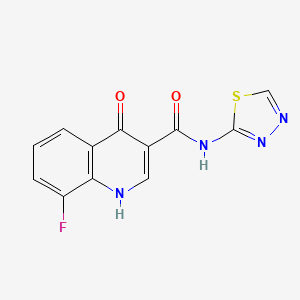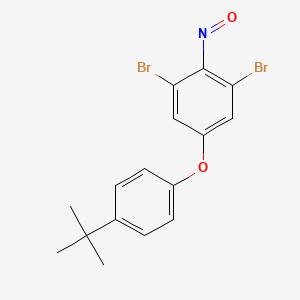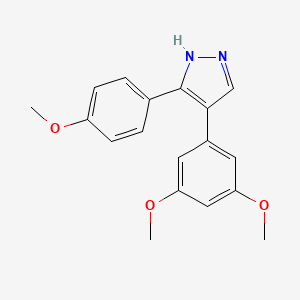![molecular formula C38H36N2 B14942183 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B14942183.png)
6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole is a complex organic compound known for its unique structural and electronic properties. This compound is widely recognized for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole typically involves multi-step organic reactions. One common method includes the use of carbazole as a starting material, which undergoes a series of substitutions and cyclizations to form the desired indolo[2,3-b]carbazole core.
Industrial Production Methods: Industrial production of this compound often employs high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Techniques such as sublimation are used to purify the compound, achieving a purity level of over 99% .
化学反応の分析
Types of Reactions: 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the carbazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are typically carried out using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
科学的研究の応用
6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the study of biological electron transfer processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: It is a key material in the development of OLEDs and other optoelectronic devices due to its high triplet energy and wide band-gap
作用機序
The mechanism of action of 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole involves its ability to act as a host material in OLEDs. The compound’s structure allows it to effectively transport holes and block π conjugation, which enhances the efficiency and stability of the devices. The molecular targets include the electron and hole transport layers in OLEDs, where it facilitates the recombination of electrons and holes to produce light .
類似化合物との比較
- 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole
- 2,5,13,16-tetra-tert-butylindolo[3,2,1-jk]indolo[1′,2′,3′:1,7]indolo[2,3-b]carbazole
Uniqueness: 6,12-Bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole stands out due to its high triplet energy and wide band-gap, which make it particularly suitable for blue electrophosphorescence in OLEDs. Its bulky, sterically-hindered triphenylsilyl substitutions provide enhanced morphological and electrochemical stability compared to similar compounds .
特性
分子式 |
C38H36N2 |
|---|---|
分子量 |
520.7 g/mol |
IUPAC名 |
6,12-bis(4-tert-butylphenyl)-5,7-dihydroindolo[2,3-b]carbazole |
InChI |
InChI=1S/C38H36N2/c1-37(2,3)25-19-15-23(16-20-25)31-33-27-11-7-9-13-29(27)39-35(33)32(24-17-21-26(22-18-24)38(4,5)6)36-34(31)28-12-8-10-14-30(28)40-36/h7-22,39-40H,1-6H3 |
InChIキー |
CYRQUAASMCCCKH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=C(C5=C2C6=CC=CC=C6N5)C7=CC=C(C=C7)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14942108.png)
![9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B14942110.png)
![Methyl {2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl}acetate](/img/structure/B14942117.png)
![4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14942125.png)
![3-({3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl}sulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14942126.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942137.png)
![N-[3-(1-adamantyloxy)propyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B14942141.png)
![5-oxo-N-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14942149.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14942154.png)
![4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B14942155.png)


![ethyl 4-[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]piperazine-1-carboxylate](/img/structure/B14942181.png)
